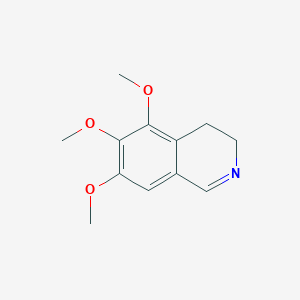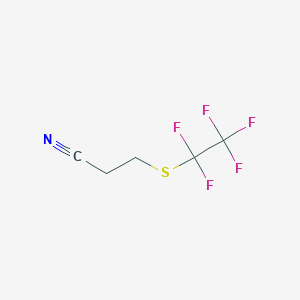
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH ist ein Peptid, das aus neun Aminosäuren besteht: Lysin, Cystein, Asparaginsäure, Isoleucin, Cystein, Threonin, Asparaginsäure, Glutaminsäure und Tyrosin. Peptide wie dieses spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen und werden oft wegen ihrer potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Entschützung: Entfernung der Schutzgruppe von der Aminosäure, die an das Harz gebunden ist.
Kopplung: Zugabe der nächsten Aminosäure in der Sequenz, die durch Kupplungsreagenzien wie HBTU oder DIC aktiviert wird.
Spaltung: Sobald die Peptidkette vollständig ist, wird sie mit einer starken Säure wie Trifluoressigsäure (TFA) vom Harz abgespalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Peptiden erfolgt häufig mit automatisierten Peptidsynthesizern, die der SPPS-Methode folgen. Diese Maschinen können große Mengen an Peptiden mit hoher Reinheit und Effizienz produzieren. Darüber hinaus werden Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) eingesetzt, um die Qualität des Endprodukts sicherzustellen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Arten von Reaktionen
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Cysteinreste können durch Oxidation Disulfidbrücken bilden, was für die strukturelle Stabilität des Peptids entscheidend ist.
Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) wieder zu freien Thiolgruppen reduziert werden.
Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Struktur-Wirkungs-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.
Substitution: Situspezifische Mutagenese oder chemische Synthesemethoden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen sind Peptide mit veränderten Disulfidbrücken oder modifizierten Aminosäuresequenzen, die ihre biologische Aktivität und Stabilität erheblich beeinflussen können.
Wissenschaftliche Forschungsanwendungen
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese, Faltung und Stabilität zu untersuchen.
Biologie: Untersucht wird seine Rolle bei Protein-Protein-Interaktionen und zellulären Signalwegen.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, unter anderem als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Biosensoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur des Peptids ermöglicht es ihm, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und nachgeschaltete Signalwege auszulösen. Das Vorhandensein von Cysteinresten ermöglicht die Bildung von Disulfidbrücken, die die Konformation des Peptids stabilisieren und seine biologische Aktivität verstärken können.
Wirkmechanismus
The mechanism of action of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of cysteine residues enables the formation of disulfide bonds, which can stabilize the peptide’s conformation and enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH: Ein Peptid mit ähnlicher Sequenz, aber unterschiedlicher Aminosäurezusammensetzung.
H-Cys-ser-cys-ser-ser-trp-leu-asp-lys-glu-cys-val-tyr-phe-cys-his-leu-asp-ile-ile-trp-OH: Ein weiteres Peptid mit unterschiedlicher Sequenz und potenzieller biologischer Aktivität.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Das Vorhandensein mehrerer Cysteinreste ermöglicht die Bildung von Disulfidbrücken, die zu seiner Stabilität und biologischen Aktivität beitragen. Darüber hinaus ermöglicht die Kombination von sauren, basischen und hydrophoben Aminosäuren in der Sequenz vielfältige Wechselwirkungen mit molekularen Zielstrukturen.
Eigenschaften
IUPAC Name |
4-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O18S2/c1-4-20(2)34(53-39(66)27(17-33(61)62)48-40(67)29(18-73)51-36(63)24(46)7-5-6-14-45)42(69)52-30(19-74)41(68)54-35(21(3)55)43(70)49-26(16-32(59)60)38(65)47-25(12-13-31(57)58)37(64)50-28(44(71)72)15-22-8-10-23(56)11-9-22/h8-11,20-21,24-30,34-35,55-56,73-74H,4-7,12-19,45-46H2,1-3H3,(H,47,65)(H,48,67)(H,49,70)(H,50,64)(H,51,63)(H,52,69)(H,53,66)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKOPVJKNUPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)
![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)
![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)
![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

